molecular formula C10H9FN2 B8010600 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B8010600
M. Wt: 176.19 g/mol
InChI Key: DCGKCBFAIJICIW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a 4-fluorophenyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of Hydrazone: The initial step involves the reaction of 4-fluorobenzaldehyde with methylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as acetic acid, to form the pyrazole ring.

The reaction conditions often include:

    Temperature: Moderate heating (around 80-100°C).

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acid catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the para position relative to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding with target proteins. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole
  • 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
  • 5-(4-Methylphenyl)-1-methyl-1H-pyrazole

Comparison

  • Binding Affinity : The fluorine atom in 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole provides a unique advantage in terms of binding affinity due to its electronegativity and ability to form strong hydrogen bonds.
  • Biological Activity : Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
  • Stability : The C-F bond is highly stable, making fluorinated pyrazoles more resistant to metabolic degradation.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

5-(4-fluorophenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGKCBFAIJICIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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